molecular formula C14H15FN4O3 B10798315 N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide

Cat. No.: B10798315
M. Wt: 306.29 g/mol
InChI Key: SYXYTYKMKDLUFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core .

Industrial Production Methods

Industrial production methods for OSM-S-251 are not well-documented, as this compound is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-251 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-251 include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of OSM-S-251 include various substituted thienopyrimidines, which are evaluated for their biological activity against malaria parasites .

Scientific Research Applications

OSM-S-251 has been extensively studied for its potential applications in scientific research, particularly in the field of malaria treatment. Some of the key applications include:

    Chemistry: The compound is used as a starting material for the synthesis of analogs with improved antimalarial activity.

    Biology: OSM-S-251 is evaluated for its biological activity against malaria parasites, including its ability to inhibit parasite growth and replication.

    Medicine: The compound is investigated as a potential antimalarial drug, with studies focusing on its efficacy, safety, and mechanism of action.

Mechanism of Action

The mechanism of action of OSM-S-251 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase, an enzyme essential for protein synthesis in the malaria parasite. The compound acts as a pro-inhibitor, forming covalent adducts with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to OSM-S-251 include other aminothienopyrimidines and sulfonamides, such as OSM-S-106 and TCMDC-135294. These compounds share structural similarities and are also investigated for their antimalarial activity .

Uniqueness

OSM-S-251 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme in Plasmodium falciparum. This distinguishes it from other antimalarial compounds that may target different enzymes or pathways. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .

Properties

Molecular Formula

C14H15FN4O3

Molecular Weight

306.29 g/mol

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C14H15FN4O3/c1-8-11(14(22)18-12(7-20)13(16)21)6-17-19(8)10-4-2-9(15)3-5-10/h2-6,12,20H,7H2,1H3,(H2,16,21)(H,18,22)

InChI Key

SYXYTYKMKDLUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CO)C(=O)N

Origin of Product

United States

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